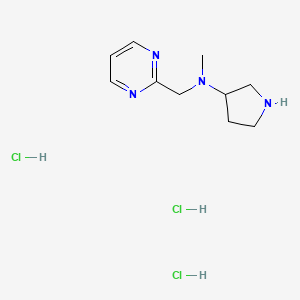
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride
Descripción general
Descripción
“N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride” is a chemical compound with the CAS Number: 1803581-51-2 . It has a molecular weight of 301.65 and its IUPAC name is N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16N4.3ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;;/h2,4-5,9,11H,3,6-8H2,1H3;3*1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Applications in Optical Sensing and Biological Fields
Optical Sensors and Biological Applications : N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride, as a derivative containing pyrimidine, has notable significance in the field of optical sensors and biological applications. Pyrimidine derivatives are known for their ability to form coordination and hydrogen bonds, making them excellent candidates for optical sensing materials. These derivatives also exhibit a wide range of biological and medicinal applications, underscoring their importance in various scientific research areas (Jindal & Kaur, 2021).
Medicinal and Pharmaceutical Significance
Synthesis of N-heterocycles : The compound, due to its pyrrolidine component, plays a crucial role in the synthesis of N-heterocycles. Chiral sulfinamides, especially tert-butanesulfinamide, have been extensively used in the stereoselective synthesis of amines and their derivatives, including pyrrolidines. This process is vital for creating a wide array of structurally diverse and therapeutically significant compounds (Philip et al., 2020).
Biological Active Compounds : Pyrimidine derivatives are a vast class of organic compounds with a broad spectrum of pharmacological activities. They have been used in medical practice and are considered promising scaffolds for developing new biologically active compounds. Systematic analysis of pyrimidine derivatives can lead to the discovery of novel and effective medicines (Chiriapkin, 2022).
Drug Synthesis and Catalysis : The presence of the pyrrolidine component is significant in drug discovery. Pyrrolidine and its derivatives are widely used in medicinal chemistry to create compounds for treating human diseases. The versatility of the pyrrolidine scaffold, its contribution to stereochemistry, and the increased three-dimensional coverage due to its non-planarity are pivotal in the design of novel biologically active compounds (Li Petri et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.3ClH/c1-14(9-3-6-11-7-9)8-10-12-4-2-5-13-10;;;/h2,4-5,9,11H,3,6-8H2,1H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZMSPTXBOYQDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=CC=N1)C2CCNC2.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyrimidin-2-ylmethyl)pyrrolidin-3-amine trihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







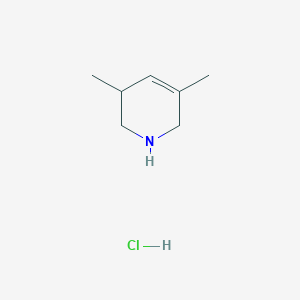

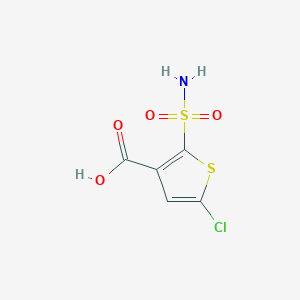
![4-Chloro-6-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyrimidine](/img/structure/B1434047.png)
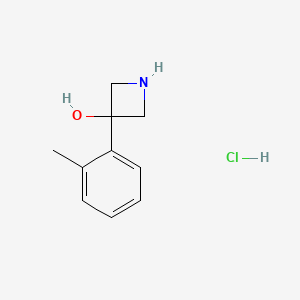
![2-hydroxy-N-[2-(pyridin-4-yl)ethyl]propanamide](/img/structure/B1434050.png)
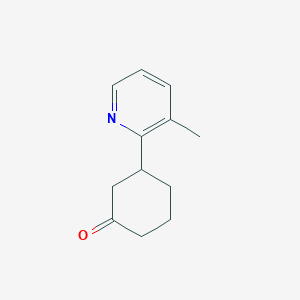
![5-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one HCl](/img/structure/B1434053.png)

![3-Chloro-5-{[(4-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B1434058.png)